4-(Trifluoromethyl)thian-4-ol
Overview
Description
4-(Trifluoromethyl)thian-4-ol, also known as 2-Trifluoromethyl-4,5-dihydrothiophene-3-carboxylic acid, is a sulfur-containing heterocyclic compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H9F3OS, and its molecular weight is 186.2 g/mol . Further structural analysis would require more specific information or advanced analytical techniques.Scientific Research Applications
Synthesis and Reactivity
Synthesis of Thiochromen and Thiazolidin Derivatives : 4-(Trifluoromethyl)thian-4-ol, as a derivative, has been utilized in the synthesis of 2-Trifluoromethyl-4H-thiochromen-4-ol or cis-2-(trifluoromethyl)thiochroman-4-ol through the reduction of 2-Trifluoromethyl-4H-thiochromen-4-one. This showcases its role in creating structurally diverse scaffolds, like thiochromenes and thiazolidins, which are significant for their potential biological activities (Usachev, Shafeev, & Sosnovskikh, 2006).
Efficient Synthetic Strategies : A facile and efficient synthetic strategy to derivatives involving the (trifluoromethyl)thio group has been developed. This includes the creation of 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting the ability to introduce (trifluoromethyl)thio groups under mild conditions, which is critical for the synthesis of complex organic molecules (Xiang & Yang, 2014).
Diverse Scaffolds of Biological Interest : The one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a three-component reaction illustrates the compound's utility in forming diverse biological scaffolds, including isoxazoles and triazoles. This highlights its versatility in contributing to the development of compounds with potential biological and pharmacological activities (Dalmal et al., 2014).
Electrophilic Trifluoromethylation : The trifluoromethyl thianthrenium triflate has been presented as a novel trifluoromethylating agent for electrophilic, radical, and nucleophilic trifluoromethylation reactions, demonstrating the compound's significance in introducing trifluoromethyl groups to various molecular scaffolds (Jia et al., 2021).
Advanced Materials and Sensing
- Photoluminescence and Electroluminescence : Iridium(III) complexes with (trifluoromethyl)thio and other related groups have shown significant potential in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence and electroluminescence properties. These studies demonstrate the critical role of such compounds in the development of high-performance electronic and photonic devices (Jing, Zhao, & Zheng, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(trifluoromethyl)thian-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3OS/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMWLFCBNLZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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